

Physical and chemical properties of Palmitic acid-d2-5

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Compound of Interest

Compound Name: Palmitic acid-d2-5

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An In-depth Technical Guide to Palmitic Acid-d2

A Note on Nomenclature: The topic specified is "**Palmitic acid-d2-5**". Following a comprehensive review of scientific literature and chemical databases, it is highly probable that this is a typographical error. The most common and commercially available deuterated form of palmitic acid with two deuterium atoms is Palmitic acid-d2, specifically hexadecanoic-2,2'-d2 acid. This guide will focus on this compound, providing a thorough overview of its properties and applications for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical and chemical properties, experimental applications, and biological significance of Palmitic acid-d2. Quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are described in detail.

Core Physical and Chemical Properties

Palmitic acid-d2 is a stable, isotopically labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The incorporation of two deuterium atoms at the C-2 position makes it an invaluable tool in metabolic research and quantitative analysis, primarily as an internal standard for mass spectrometry-based techniques.

General and Physical Properties

The physical properties of Palmitic acid-d2 are very similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of two deuterium atoms.

Property	Palmitic acid-d2 (hexadecanoic-2,2'-d2 acid)	Palmitic acid (non- deuterated)
Appearance	White crystalline solid/flakes	White crystalline scales/flakes[1]
Molecular Formula	C ₁₆ H ₃₀ D ₂ O ₂ [2][3][4]	C ₁₆ H ₃₂ O ₂ [1]
Molecular Weight	258.44 g/mol [4][5][6]	256.42 g/mol [1]
Melting Point	Not explicitly stated for d2, but expected to be very close to the non-deuterated form.	61-63 °C[1][7][8]
Boiling Point	Not explicitly stated for d2, but expected to be very close to the non-deuterated form.	351-352 °C[1][7]
CAS Number	62689-96-7[2][3][4][5]	57-10-3[1][9]

Solubility and Storage

Property	Value
Solubility	DMF: 20 mg/ml[2][3]DMSO: 20 mg/ml[2] [3]Ethanol: 30 mg/ml[2][3]Ethanol:PBS (pH 7.2) (1:2): 0.25 mg/ml[2][3]Water: Insoluble[1][10]
Storage Temperature	-20°C[2]

Experimental Protocols

Palmitic acid-d2 is a critical tool for tracing the metabolism of fatty acids and for accurate quantification of palmitic acid in complex biological samples.[2][3][7]

Synthesis of Deuterated Palmitic Acid

While a specific protocol for the synthesis of hexadecanoic-2,2'-d₂ acid is not readily available in the provided search results, a general approach for the synthesis of α -deuterated fatty acids can be inferred. This typically involves the deuteration of the corresponding α -carbon. A plausible synthetic route could involve the α -bromination of a palmitic acid ester, followed by a reduction step using a deuterium source.

A more general, enzyme-assisted method for producing deuterated fatty acids has also been described, which offers high purity.[\[11\]](#)

Quantification of Palmitic Acid using GC-MS with Palmitic Acid-d₂ as an Internal Standard

Palmitic acid-d₂ is widely used as an internal standard for the accurate quantification of palmitic acid in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS).[\[7\]](#) The following is a generalized protocol.

1. Sample Preparation and Lipid Extraction:

- A known amount of the biological sample (e.g., plasma, cell lysate) is spiked with a precise amount of Palmitic acid-d₂.
- Lipids are extracted from the sample using a suitable solvent system, such as a Folch extraction (chloroform:methanol).

2. Saponification and Derivatization:

- The extracted lipids are saponified (hydrolyzed) using a base (e.g., KOH) to release the free fatty acids.
- The free fatty acids are then derivatized to make them more volatile for GC analysis. A common method is esterification to form fatty acid methyl esters (FAMES) or derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[\[6\]](#)

3. GC-MS Analysis:

- The derivatized sample is injected into a GC-MS system.

- The GC column separates the different fatty acid derivatives based on their boiling points and polarity.
- The mass spectrometer detects the derivatized palmitic acid and Palmitic acid-d2. The analysis is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[\[12\]](#)

4. Quantification:

- A calibration curve is generated using known concentrations of non-deuterated palmitic acid standard and a fixed concentration of Palmitic acid-d2.
- The ratio of the peak area of the analyte (palmitic acid) to the peak area of the internal standard (Palmitic acid-d2) is calculated for both the standards and the unknown samples.
- The concentration of palmitic acid in the original sample is determined by comparing its peak area ratio to the calibration curve.

GC-MS Quantification Workflow.

Quantification of Palmitic Acid using LC-MS/MS with Palmitic Acid-d2 as an Internal Standard

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the analysis of fatty acids, and Palmitic acid-d2 serves as an excellent internal standard.[\[5\]](#)
[\[7\]](#)

1. Sample Preparation:

- Similar to the GC-MS protocol, a known amount of the biological sample is spiked with Palmitic acid-d2.
- Lipids are extracted, and in some cases, saponified.

2. Derivatization (Optional but common):

- To enhance ionization efficiency in the mass spectrometer, fatty acids can be derivatized. For example, trimethylaminoethyl (TMAE) derivatization can be used to improve sensitivity in

positive ion mode.[\[5\]](#)

3. LC-MS/MS Analysis:

- The prepared sample is injected into an LC-MS/MS system.
- The LC system, often using a C18 reversed-phase column, separates the fatty acids.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the parent ion to a specific daughter ion for both palmitic acid and Palmitic acid-d2, providing high selectivity.

4. Quantification:

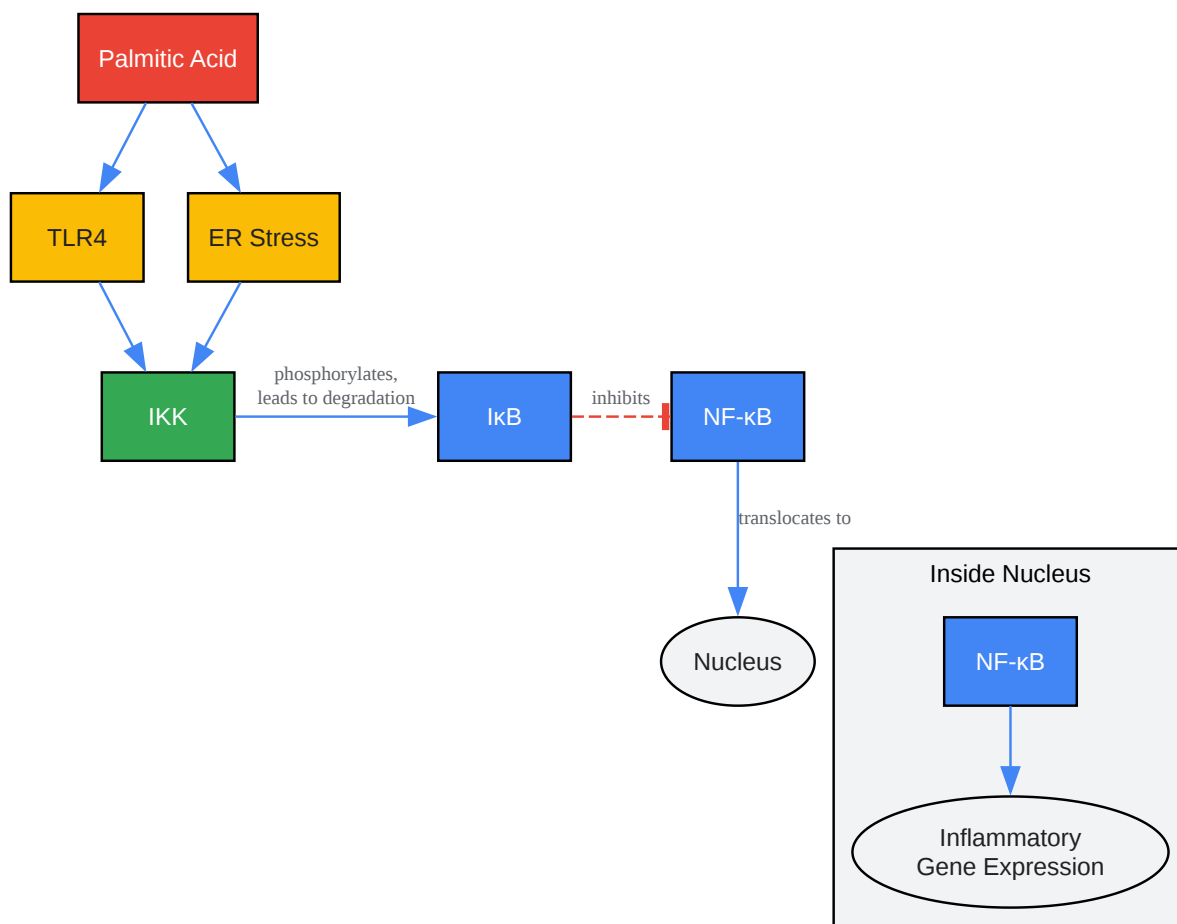
- Quantification is performed using a calibration curve and the ratio of the analyte signal to the internal standard signal, analogous to the GC-MS method.

Involvement in Signaling Pathways

Palmitic acid is not just a component of cellular structures and an energy source; it also acts as a signaling molecule that can influence various cellular processes.[\[13\]](#)[\[14\]](#) The following diagrams illustrate some of the key signaling pathways affected by palmitic acid.

Palmitic Acid-Induced NF- κ B Signaling

Palmitic acid can activate the pro-inflammatory NF- κ B signaling pathway through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) and the induction of endoplasmic reticulum (ER) stress.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

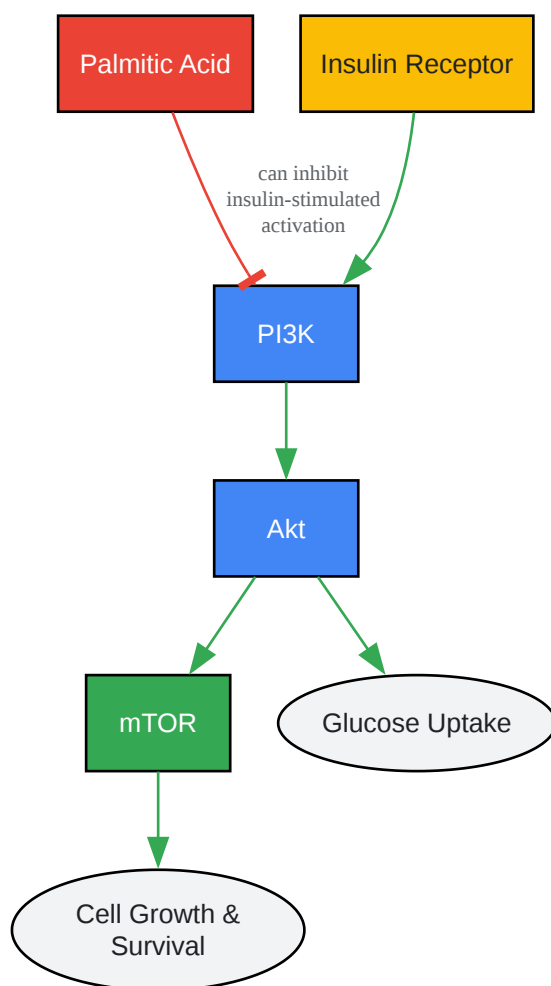


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Palmitic Acid and NF-κB Activation.

Palmitic Acid and the PI3K/Akt Signaling Pathway

Palmitic acid can modulate the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and metabolism. The effects can be context-dependent, with some studies showing inhibition of insulin-stimulated Akt activation, while others report activation in certain cancer cells.^{[19][20]}

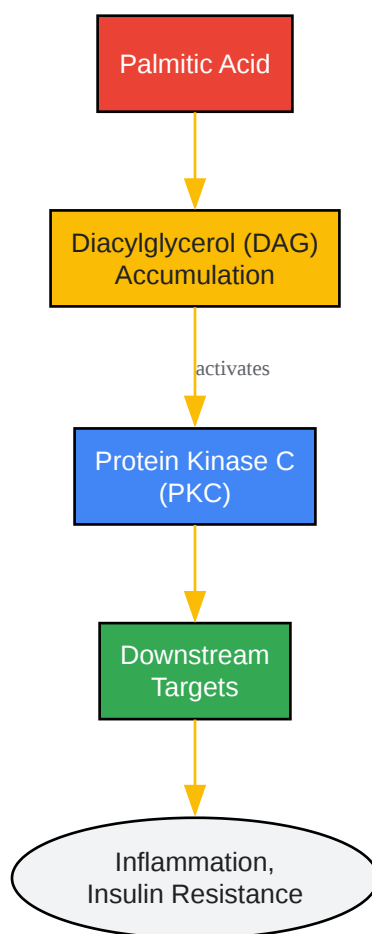


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Modulation of PI3K/Akt Pathway by Palmitic Acid.

Palmitic Acid and Protein Kinase C (PKC) Signaling

Palmitic acid can lead to the accumulation of diacylglycerol (DAG), which is an activator of several Protein Kinase C (PKC) isoforms. This activation can have downstream effects on various cellular processes, including inflammation and insulin resistance.^{[1][2][19]}



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